Crystalline Nature and Melting Point Enable Higher Purity Isolation
2-((2-Methoxyphenoxy)methyl)thiazolidine (14a) is a crystalline solid with a melting point of 66–67 °C, whereas the 4‑methoxy regioisomer (14b) melts at 57–59 °C and many other 2‑substituted thiazolidine intermediates are isolated as oils [1][2]. This crystallinity permits direct isolation via filtration and avoids the need for high‑vacuum distillation, which was required for the prior‑art intermediate 2‑(2‑methoxyphenoxy)acetaldehyde diethyl acetal (a black liquid) [3].
| Evidence Dimension | Physical form and melting point |
|---|---|
| Target Compound Data | Crystalline solid, mp 66–67 °C |
| Comparator Or Baseline | 4‑Methoxy analog (14b): mp 57–59 °C; prior‑art diethyl acetal: black liquid |
| Quantified Difference | 9–10 °C higher melting point vs. 4‑OCH₃ analog; solid vs. liquid forms |
| Conditions | As‑synthesized, after crystallization from i‑PrOH or EtOAc |
Why This Matters
A higher‑melting crystalline intermediate facilitates purification to >99 % purity by simple crystallization, reducing procurement risk associated with batch‑to‑batch variability in oily liquids.
- [1] Gandolfi CA et al. J Med Chem. 1995;38(3):508-525. Experimental Section for 14a and 14b. View Source
- [2] Gandolfi CA et al. J Med Chem. 1995;38(3):508-525. Table 1 footnote describing physical states. View Source
- [3] EP2231627B1, paragraphs [0020]–[0024], describing drawbacks of prior‑art diethyl acetal. View Source
